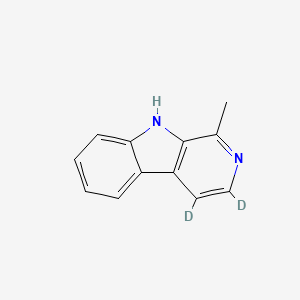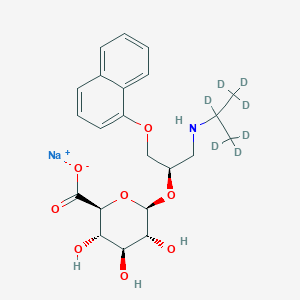
(R)-Propranolol beta-D-glucuronide-d7 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The compound is the enantiomer of propranolol, which means it is one of two mirror-image forms of the molecule. The ®-enantiomer is less active than the (S)-enantiomer in terms of beta-blocking activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propranolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-naphthol.
Alkylation: 1-naphthol is alkylated with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene.
Ring Opening: The epoxide ring is opened using isopropylamine to yield 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol.
Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
Industrial production of ®-Propranolol often involves similar synthetic routes but on a larger scale. The resolution step is crucial and is typically achieved using high-performance liquid chromatography (HPLC) or other chiral separation techniques to ensure the purity of the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-Propranolol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: The major products include naphthoxyacetic acid derivatives.
Reduction: Reduced forms of the secondary amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Propranolol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases, anxiety, and migraine.
Industry: Used in the formulation of various pharmaceutical products.
Mechanism of Action
®-Propranolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors. The pathways involved are primarily related to the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-Propranolol: The more active enantiomer in terms of beta-blocking activity.
Atenolol: Another beta-blocker with selective beta-1 adrenergic receptor antagonism.
Metoprolol: Similar to atenolol but with different pharmacokinetic properties.
Uniqueness
®-Propranolol is unique due to its non-selective beta-blocking activity, affecting both beta-1 and beta-2 receptors. This broad spectrum of activity makes it useful in treating a variety of cardiovascular conditions, although it may also lead to more side effects compared to selective beta-blockers.
Properties
Molecular Formula |
C22H28NNaO8 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1/i1D3,2D3,12D; |
InChI Key |
OSKYDLRSXKTYLZ-ALLDJDOJSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



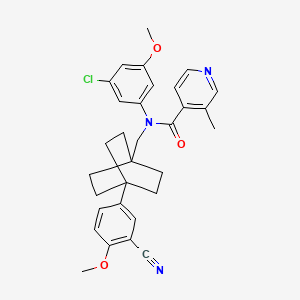
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
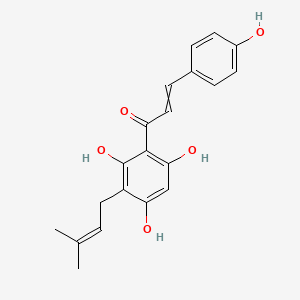

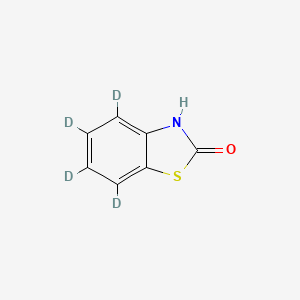
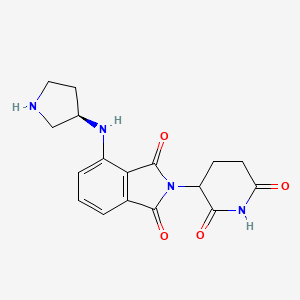
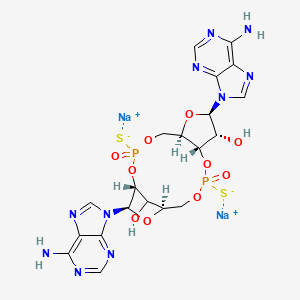


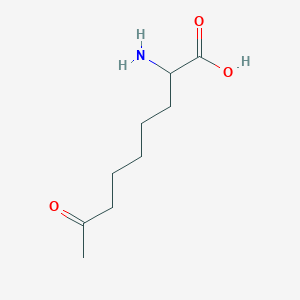
![disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate](/img/structure/B12426566.png)
